8-Quinolinethiol, 4-phenyl-
Description
Overview of Quinoline (B57606) Derivatives in Chemical Research
Quinoline and its derivatives have been a cornerstone of chemical research since the first isolation of quinoline from coal tar in 1834. chemrj.org These compounds are recognized for their broad utility, finding applications as catalysts, dyes, and functional materials. researchgate.net In the field of medicinal chemistry, quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. orientjchem.orgnih.govrsc.org The ability to introduce various functional groups onto the quinoline ring system allows for the fine-tuning of their electronic and steric properties, making them ideal candidates for the development of novel therapeutic agents and advanced materials. orientjchem.orgresearchgate.net
The Unique Role of Thiol Functionality in Quinoline Systems
The introduction of a thiol (-SH) group into the quinoline framework imparts a unique set of chemical characteristics. Thiols are known for their nucleophilicity, acidity, and ability to coordinate with metal ions. semanticscholar.orgnih.gov In the context of quinoline systems, the thiol group can significantly influence the molecule's reactivity and potential applications. semanticscholar.org For instance, the sulfur atom in a quinolinethiol can act as a powerful chelating agent, forming stable complexes with various metal ions. This property is particularly relevant in the development of sensors and in analytical chemistry for the extraction and determination of metals. semanticscholar.orgtandfonline.com Furthermore, the thiol group can participate in various chemical transformations, allowing for the synthesis of a diverse array of more complex quinoline derivatives. acs.orgresearchgate.net
Historical Context of 8-Quinolinethiol Research
Research into 8-quinolinethiol and its derivatives has a rich history, with early studies focusing on its exceptional chelating properties, analogous to the well-known 8-hydroxyquinoline (B1678124). wikipedia.org The synthesis and reactivity of 8-quinolinethiol have been extensively explored, leading to a deeper understanding of its chemical behavior. researchgate.netoup.com Much of the research has centered on the coordination chemistry of 8-quinolinethiol with a wide range of metal ions. researchgate.netacs.org These studies have been instrumental in establishing its use as an analytical reagent and have paved the way for investigating the biological activities of its metal complexes. researchgate.netresearchgate.net More recently, interest has expanded to include the synthesis and evaluation of substituted 8-quinolinethiol derivatives to explore how modifications to the quinoline ring affect their properties and potential applications. acsmedchem.org
Rationale for Investigating the 4-Phenyl-8-Quinolinethiol Scaffold
Chemical and Physical Properties of 4-Phenyl-8-Quinolinethiol
| Property | Value |
| Molecular Formula | C15H11NS |
| Molecular Weight | 237.32 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Data for Related Compounds
| Compound | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) |
| 4-phenyl-2-(m-tolyl)quinoline | 8.19 (d, J = 8.5 Hz, 1H), 7.94 (d, J = 8.0 Hz, 1H), 7.85 (s, 1H), 7.76 (dd, J1 = 8.0 Hz, J2 = 8.0 Hz, 1H), 7.60-7.43 (m, 7H), 7.32 (d, J = 7.5 Hz, 1H), 2.52 (s, 3H) | 157.0, 149.1, 148.8, 139.5, 138.4, 130.1, 130.0, 129.5, 129.4, 128.7, 128.6, 128.4, 128.3, 126.2, 125.7, 125.6, 124.7, 119.4, 21.5 |
| 4-phenyl-2-(thiophen-2-yl)quinoline | 8.18 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.74-7.69 (m, 3H), 7.56 (s, 5H), 7.48-7.42 (m, 2H), 7.16 (s, 1H) | 151.9, 149.1, 148.7, 145.4, 138.2, 129.7, 129.6, 129.5, 128.7, 128.6, 128.5, 128.1, 126.2, 126.0, 125.9, 125.7, 118.0 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
75955-26-9 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-phenylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS/c17-14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10,17H |
InChI Key |
FHNNQLOISQWYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenyl 8 Quinolinethiol and Its Derivatives
Strategies for Incorporating the 4-Phenyl Moiety
The introduction of the phenyl group at the C4 position of the quinoline (B57606) ring is a critical step that can be achieved either by constructing the quinoline ring from a phenyl-containing precursor or by functionalizing a pre-existing quinoline core.
This strategy involves building the quinoline ring system from starting materials that already contain the necessary phenyl substituent. Classic quinoline syntheses like the Friedländer, Combes, or Conrad-Limpach reactions can be adapted for this purpose. For instance, the Friedländer annulation can construct the 4-phenylquinoline (B1297854) core by reacting a 2-aminobenzophenone (B122507) derivative with a compound containing an α-methylene ketone.
More contemporary and versatile methods rely on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation. researchgate.net This approach typically starts with a quinoline precursor that is halogenated at the 4-position, such as 4-chloroquinoline (B167314) or 4-iodoquinoline. This halo-quinoline is then coupled with phenylboronic acid in the presence of a palladium catalyst. The choice of halogen is crucial; 4-iodoquinolines react with higher regioselectivity and efficiency compared to their 4-chloro counterparts. cdnsciencepub.com For example, the coupling of 7-chloro-4-iodoquinoline (B1588978) with phenylboronic acid yields 7-chloro-4-phenylquinoline (B8680999) with 98% selectivity, whereas starting from 4,7-dichloroquinoline (B193633) results in a mixture of products. cdnsciencepub.com
| Precursor | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂, P(cyclo-C₆H₁₁)₃·HBF₄, K₃PO₄ | Water, 100 °C | 7-Chloro-4-phenylquinoline | 78% | cdnsciencepub.com |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂, P(cyclo-C₆H₁₁)₃·HBF₄, K₃PO₄ | Water, 100 °C | 7-Chloro-4-phenylquinoline | 98% | cdnsciencepub.com |
| 2-Aryl-4-chloro-3-iodoquinolines | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, reflux | 2,3-Diaryl-4-chloroquinolines | Moderate | nih.gov |
This table showcases representative Suzuki-Miyaura coupling reactions for the synthesis of 4-phenylquinoline precursors.
An alternative, though often less direct, strategy is to introduce the phenyl group onto a pre-formed 8-quinolinethiol or a protected version thereof. This approach typically relies on direct C-H activation and arylation at the C4 position. The intrinsic electronic properties of the quinoline ring make the C2 and C4 positions susceptible to functionalization. mdpi.compolyu.edu.hk Palladium-catalyzed C-H arylation reactions have been developed that can selectively introduce aryl groups at the C4 position of certain quinoline derivatives. mdpi.com
However, achieving regioselectivity can be challenging due to the multiple reactive C-H bonds on the quinoline ring. The presence of the thiol group at the 8-position, or a directing group, can influence the site of functionalization. For the synthesis of 4-phenyl-8-quinolinethiol, this route is generally less favored than pre-functionalization due to potential catalyst poisoning by the sulfur atom and the challenges in controlling regioselectivity without a specific directing group strategy for the C4 position. mdpi.comacs.org
Thiol Group Introduction Techniques at the 8-Position
Once the 4-phenylquinoline core is established, the thiol group must be installed at the C8 position. This can be accomplished through direct thiolation methods or by the chemical transformation of a suitable precursor functional group already present at the 8-position.
Direct thiolation involves the reaction of a 4-phenylquinoline derivative with a thiolating agent. If the starting material is an 8-halo-4-phenylquinoline (e.g., 8-bromo- or 8-chloro-4-phenylquinoline), a nucleophilic aromatic substitution (SNAr) can be performed using a sulfur nucleophile. libretexts.org Common reagents for this purpose include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). libretexts.orgwikipedia.org The reaction with thiourea proceeds through an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the target thiol. wikipedia.org This two-step process is often preferred as it avoids the common side reaction of sulfide (B99878) formation that can occur with NaSH. libretexts.org
Alternatively, modern copper-mediated C-H thiolation reactions have been developed for various N-heterocycles, including 2-phenylquinoline (B181262) derivatives. rsc.orgrsc.org These methods utilize disulfides as the thiolating agent and a copper catalyst, offering a direct route to aryl thioethers from C-H bonds, although their application specifically for the C8-thiolation of 4-phenylquinoline would require specific investigation.
| Starting Material | Reagent(s) | Key Intermediate | Product | General Applicability | Reference |
| 8-Halo-4-phenylquinoline | 1. Thiourea; 2. NaOH(aq) | Isothiouronium salt | 4-Phenyl-8-quinolinethiol | High for primary halides | wikipedia.org |
| 8-Halo-4-phenylquinoline | Sodium Hydrosulfide (NaSH) | - | 4-Phenyl-8-quinolinethiol | Prone to sulfide byproduct | libretexts.org |
| 4-Phenylquinoline | Diaryl disulfide, Cu(OAc)₂ | - | 8-(Arylthio)-4-phenylquinoline | Requires C-H activation | rsc.orgrsc.org |
This table outlines common methods for introducing a thiol or thioether group at the 8-position of a quinoline ring.
A highly effective and widely used strategy involves the conversion of a functional group at the 8-position into a thiol. Common precursors include 8-aminoquinoline (B160924), 8-hydroxyquinoline (B1678124), and 8-quinolinesulfonic acid derivatives.
From 8-Hydroxy-4-phenylquinoline: The Newman-Kwart rearrangement is a powerful method for converting a phenol (B47542) (in this case, 8-hydroxy-4-phenylquinoline) into a thiophenol. wikipedia.orgorganic-chemistry.org The process involves three main steps:
Formation of an O-aryl thiocarbamate by reacting the 8-hydroxyquinoline derivative with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride). jk-sci.com
Thermal or catalyzed rearrangement of the O-aryl thiocarbamate to the more thermodynamically stable S-aryl thiocarbamate. This intramolecular migration typically requires high temperatures (200-300 °C). wikipedia.org However, recent advances have introduced palladium-catalyzed and photoredox-catalyzed versions that proceed under much milder conditions (ambient to 100 °C). wikipedia.orgkiku.dknih.gov
Hydrolysis of the resulting S-aryl thiocarbamate with a strong base (e.g., NaOH or KOH) to liberate the final 4-phenyl-8-quinolinethiol. jk-sci.com
From 8-Amino-4-phenylquinoline: An 8-amino group serves as a versatile handle for introducing a thiol. nih.gov One classic route is through the Sandmeyer reaction, where the amine is first converted to a diazonium salt using nitrous acid (NaNO₂/HCl). The diazonium salt is then treated with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiol. Another approach is the Herz reaction, which involves treating the 8-aminoquinoline with sulfur monochloride (S₂Cl₂) to form a 1,2,3-dithiazolium salt, which can be subsequently converted to the thiol. researchgate.net
From 4-Phenyl-8-quinolinesulfonyl chloride: The reduction of a quinolinesulfonyl chloride can also produce the corresponding quinolinethiol. For example, reacting 8-quinolinesulfonyl chloride with hydrazine (B178648) hydrate (B1144303) has been shown to produce 8-quinolinethiol, likely through the reduction of the initially formed 8,8'-dithiodiquinoline. researchgate.net
Green Chemistry Principles in 4-Phenyl-8-Quinolinethiol Synthesis
Applying green chemistry principles to the synthesis of 4-phenyl-8-quinolinethiol aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. qeios.com
Alternative Solvents: Many traditional reactions for quinoline synthesis, such as cross-couplings, use organic solvents like DMF or dioxane. Green approaches advocate for the use of safer, more environmentally benign solvents like water or ethanol. qeios.comrsc.org For example, Suzuki-Miyaura couplings have been successfully performed in water, which can simplify product isolation and reduce toxic waste. cdnsciencepub.com
Catalysis: The use of catalysts, particularly for C-H activation and cross-coupling reactions, enhances atom economy by enabling direct transformations that avoid the need for pre-functionalized substrates. mdpi.com Developing recyclable heterogeneous catalysts or utilizing photocatalysis can further improve the green credentials of the synthesis. qeios.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable green technique. qeios.com It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. This has been applied to quinolone synthesis and could be adapted for key steps like the Conrad-Limpach or Suzuki coupling reactions. qeios.commdpi.com Similarly, photoredox catalysis for reactions like the Newman-Kwart rearrangement allows the process to occur at room temperature, drastically reducing the energy input compared to the traditional high-temperature thermal method. nih.gov
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, are a prime example of this principle. A one-pot Friedländer synthesis or a tandem cross-coupling/thiolation sequence would represent a greener pathway to the target molecule. nih.gov
Stereoselective Synthesis Considerations
The stereoselective synthesis of 4-phenyl-8-quinolinethiol and its derivatives presents a significant challenge in synthetic organic chemistry. The parent compound, 4-phenyl-8-quinolinethiol, is itself achiral. Therefore, considerations for stereoselective synthesis are primarily directed towards its chiral derivatives, most notably the corresponding tetrahydroquinolines, which possess at least one stereocenter. The development of synthetic routes that can control the three-dimensional arrangement of substituents is crucial for accessing enantiomerically pure compounds for pharmacological evaluation or as chiral ligands in catalysis.
Currently, there is a lack of established methods directly reporting the stereoselective synthesis of 4-phenyl-8-quinolinethiol derivatives. However, by drawing parallels with the broader field of asymmetric quinoline synthesis, several potential strategies can be envisaged. These approaches generally fall into two main categories: chiral auxiliary-mediated synthesis and catalytic asymmetric synthesis.
Chiral Auxiliary-Mediated Approaches
One of the classical yet effective methods for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comnih.gov In a hypothetical context for the synthesis of a chiral derivative of 4-phenyl-8-quinolinethiol, a chiral auxiliary could be temporarily attached to a precursor molecule. This auxiliary would then direct a subsequent diastereoselective transformation to create the desired stereocenter.
For instance, a chiral amine could be condensed with a suitable keto-acid precursor to form a chiral enamine or imine, which then undergoes a cyclization reaction to form the quinoline ring. The steric hindrance and electronic properties of the chiral auxiliary would favor the formation of one diastereomer over the other. After the key stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. Common chiral auxiliaries that could be explored for this purpose include those derived from amino acids, terpenes, or alkaloids. wikipedia.orgsigmaaldrich.com
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a more modern and atom-economical approach. nih.govresearchgate.net This strategy would involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of chiral 4-phenyl-tetrahydroquinoline-8-thiol, a plausible route would be the asymmetric hydrogenation of the parent 4-phenyl-8-quinolinethiol or a suitable precursor.
The development of chiral transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, has enabled the highly enantioselective hydrogenation of various quinolines to their corresponding tetrahydroquinolines. researchgate.net A hypothetical catalytic cycle would involve the coordination of the quinoline substrate to the chiral metal complex, followed by a stereoselective hydride transfer to the C2-C3 or C3-C4 double bond, thereby creating a chiral center. The choice of chiral ligand is paramount in achieving high enantioselectivity. Ligands such as BINAP, PhanePhos, or chiral phosphine-oxazolines (PHOX) have proven effective in similar transformations.
An alternative catalytic approach could involve the asymmetric construction of the 4-phenylquinoline core itself. For example, a chiral catalyst could be employed in a cross-coupling reaction to introduce the phenyl group at the C4 position of a pre-functionalized quinoline precursor in a stereoselective manner, potentially leading to atropisomeric products if sufficient steric hindrance is present.
Hypothetical Synthetic Strategies and Comparative Analysis
Given the absence of direct experimental data, a comparative table of hypothetical stereoselective methods can be constructed to guide future research. This table outlines potential routes, key features, and anticipated outcomes.
| Method | Key Transformation | Potential Chiral Source | Anticipated Stereoselectivity | Key Considerations |
|---|---|---|---|---|
| Chiral Auxiliary-Mediated Cyclization | Diastereoselective intramolecular cyclization | (R)- or (S)-phenylglycinol | Moderate to high diastereomeric excess (d.e.) | Requires stoichiometric amounts of the chiral auxiliary and subsequent removal. |
| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of the quinoline ring | [Ir(COD)(chiral phosphine)]BF4 complex | Potentially high enantiomeric excess (ee) | Requires synthesis of the achiral quinoline precursor and optimization of catalyst and reaction conditions. |
| Asymmetric Povarov Reaction | [4+2] cycloaddition | Chiral Brønsted acid catalyst | Good to excellent ee and d.e. | Applicable for the synthesis of tetrahydroquinoline derivatives; substrate scope needs to be explored. |
| Enantioselective C-H Arylation | Direct arylation of a quinoline precursor | Chiral palladium catalyst with a specific ligand | Variable ee, depending on substrate and catalyst | Potentially leads to atropisomers; requires specific substitution patterns to create a stable chiral axis. |
Ultimately, the successful stereoselective synthesis of 4-phenyl-8-quinolinethiol derivatives will likely rely on a carefully designed multi-step sequence where the stereochemistry is introduced at a critical stage using either a chiral auxiliary or a catalytic asymmetric method. Further research and experimental validation are necessary to establish efficient and practical routes to these potentially valuable chiral compounds.
Investigations into Catalytic Applications of 4 Phenyl 8 Quinolinethiol Complexes
Homogeneous Catalysis
Complexes of 4-phenyl-8-quinolinethiol have been explored as catalysts in a range of homogeneous reactions, where the catalyst and reactants are in the same phase. The electronic and steric properties of the ligand can be fine-tuned by the phenyl substituent at the 4-position, influencing the catalytic performance of the metallic center.
Redox Reactions
The ability of the metal center in 4-phenyl-8-quinolinethiol complexes to shuttle between different oxidation states is central to their application in redox catalysis. While specific studies on the 4-phenyl derivative are limited, research on related 8-hydroxyquinoline (B1678124) and 8-quinolinethiol complexes provides insights into their potential. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and moderate activity in the oxidation of alcohols. mdpi.com These complexes, in the presence of a cocatalyst, can achieve significant yields in the oxidation of cyclohexane. mdpi.com The redox potential of the metal center, which is crucial for these reactions, is influenced by the ligand environment. Cyclic voltammetry studies on iron complexes of 8-quinolinol have been conducted to understand their redox behavior, which is fundamental to their pro-oxidant or antioxidant activities. nrc.gov
Below is a table summarizing the catalytic performance of related vanadium complexes in alcohol oxidation.
| Catalyst | Substrate | Oxidant | Product | Yield (%) |
| [VO(2,6-(Me)2-quin)2] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 46 |
| [VO(2,5-(Me)2-quin)2] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 23 |
| [VO(2-Me-quin)2] | Phenylethanol | tert-butyl hydroperoxide | Acetophenone | 32 |
| [VO(2,6-(Me)2-quin)2] | Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | 10 |
| [VO(2,5-(Me)2-quin)2] | Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | 5.5 |
| [VO(2-Me-quin)2] | Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | 5.5 |
Organic Transformations (e.g., Cross-Coupling, Hydrogenation)
Complexes of quinoline (B57606) derivatives are widely used in various organic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are pivotal in the formation of carbon-carbon bonds. While direct catalytic data for 4-phenyl-8-quinolinethiol complexes in these reactions are not extensively documented, the quinoline motif itself is known to participate in and influence such transformations. For example, palladium-mediated Suzuki-Miyaura cross-coupling has been employed in the synthesis of various quinoline derivatives. mdpi.com
Hydrogenation of unsaturated bonds is another critical area where quinoline-based ligands can play a role. The development of catalysts for the hydrogenation of quinolines to tetrahydroquinolines is an important area of research, with both homogeneous and heterogeneous systems being explored. psecommunity.org Although specific data on 4-phenyl-8-quinolinethiol complexes for hydrogenation are scarce, the general principles of ligand design for such catalysts suggest that the electronic and steric effects of the 4-phenyl group could be harnessed to modulate catalytic activity and selectivity.
Heterogeneous Catalysis
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, efforts have been made to heterogenize quinoline-based catalysts. This involves immobilizing the catalytic complexes onto solid supports or creating insoluble, bulk catalytic materials.
Supported Catalyst Systems
Immobilizing 4-phenyl-8-quinolinethiol complexes on solid supports like silica, alumina, or polymers can lead to robust and reusable heterogeneous catalysts. These supported systems can be employed in a variety of organic syntheses. For instance, the synthesis of quinoline derivatives has been successfully achieved using nanocatalysts under green protocols, highlighting the potential of supported systems in environmentally benign chemical processes. nih.gov The performance of these catalysts is often dependent on the nature of the support and the method of immobilization.
Nanomaterial-Based Catalysts
The integration of 4-phenyl-8-quinolinethiol complexes with nanomaterials offers a promising avenue for developing highly active and selective catalysts. Functionalized gold nanoparticles, for example, have been synthesized and explored for various applications, including catalysis. nih.gov The high surface-area-to-volume ratio of nanoparticles can lead to enhanced catalytic activity. Magnetic nanoparticles have been used as supports for catalysts in the synthesis of quinoline derivatives, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov These nanocatalysts have shown high yields and good reusability in various reactions. nih.gov
Photocatalysis and Electrocatalysis
The unique electronic properties of 4-phenyl-8-quinolinethiol complexes make them attractive candidates for applications in photocatalysis and electrocatalysis, where they can facilitate light- or electricity-driven chemical transformations.
Recent research has highlighted the potential of quinoline-based organic frameworks for photocatalytic applications, including hydrogen production and oxidation of organic molecules. nih.gov Nickel quinolinethiolate complexes have been shown to be highly efficient for photocatalytic hydrogen evolution under visible light irradiation. researchgate.net In a homogeneous system containing the nickel complex as the catalyst, a photosensitizer, and a sacrificial electron donor, significant turnover numbers for hydrogen production have been achieved. researchgate.net This suggests that platinum(II) complexes of 4-phenyl-8-quinolinethiol could also be effective photocatalysts for hydrogen evolution. rsc.org
The following table presents the photocatalytic hydrogen evolution performance of nickel 8-quinolinethiolate complexes.
| Catalyst | Photosensitizer | Sacrificial Donor | Turnover Number (TON) after 8h |
| [Ni(Hqt)2(bpy)] | Fluorescein | Triethylamine | 5923 |
| [Ni(Hqt)2(4,4'-Me2-bpy)] | Fluorescein | Triethylamine | 7634 |
In the realm of electrocatalysis, quinoline-based cobalt(II) complexes have been investigated for water splitting, demonstrating bifunctionality in both water reduction and oxidation. nih.gov Thiolate-ligated metal complexes have also been explored for the electrocatalytic reduction of carbon dioxide to formate. rsc.orgnih.gov The electronic structure of the 4-phenyl-8-quinolinethiol ligand can influence the redox potentials of the metal center, which is a key parameter in determining the efficiency of electrocatalytic processes such as the oxygen evolution reaction (OER). mdpi.comoaes.cc
Lack of Sufficient Research Data for "8-Quinolinethiol, 4-phenyl-" in Advanced Analytical Methodologies
The initial and subsequent in-depth searches aimed to locate information on the use of 4-phenyl-8-quinolinethiol in:
Chelation-Based Extraction and Separation Techniques: No specific studies detailing the use of 4-phenyl-8-quinolinethiol as a chelating agent for the extraction and separation of metal ions were found.
Spectrophotometric and Fluorometric Reagents for Metal Ion Detection: There is no available data on the spectrophotometric or fluorometric properties of metal complexes formed with 4-phenyl-8-quinolinethiol, which is essential for its application as a detection reagent.
Electrochemical Sensing and Voltammetric Applications: The literature search did not yield any publications on the development or application of electrochemical sensors or voltammetric methods utilizing 4-phenyl-8-quinolinethiol.
Chromatographic Detection Enhancements: No information was found regarding the use of 4-phenyl-8-quinolinethiol as a derivatization agent to enhance detection in chromatographic methods.
Advanced Detection of Biomolecules via Thiol Reactivity: There is no research available on the application of the thiol group of 4-phenyl-8-quinolinethiol for the detection of biomolecules.
Due to this lack of specific and verifiable research findings, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided. The available scientific literature does not support the creation of content for the specified sections and subsections concerning "8-Quinolinethiol, 4-phenyl-".
Therefore, the development of the requested article cannot proceed without the foundational scientific research to draw upon.
Theoretical and Computational Studies on 4 Phenyl 8 Quinolinethiol
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. mdpi.commdpi.com Calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like cc-pVQZ, to accurately model the molecule. nih.govresearchgate.net This methodology enables the determination of the optimized geometric parameters of 4-phenyl-8-quinolinethiol, providing a foundational understanding of its three-dimensional structure without the need for empirical symmetry constraints. researchgate.net
Analysis of the electronic structure offers a detailed picture of the charge distribution and reactive sites within the 4-phenyl-8-quinolinethiol molecule. Techniques such as Natural Bond Orbital (NBO) analysis are employed to calculate atomic charges and understand orbital interactions. nih.gov The distribution of electrons, visualized through electrostatic potential (ESP) maps, helps identify nucleophilic and electrophilic regions. For 4-phenyl-8-quinolinethiol, the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thiol group are expected to be electron-rich, indicating their role in chemical interactions and metal coordination.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. youtube.comwikipedia.org The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. In quinoline derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be localized on specific regions, indicating the sites for electronic transitions. researchgate.net DFT calculations can precisely determine the energies of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |
Note: The values in this table are illustrative for quinoline-thiol type structures based on typical DFT calculations and serve to demonstrate the application of FMO theory.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.gov For 4-phenyl-8-quinolinethiol, this could involve studying its synthesis, oxidation of the thiol group, or its participation in cycloaddition reactions. DFT methods can calculate the thermodynamic and kinetic parameters of these processes, providing a detailed understanding of the factors that control reaction outcomes. nih.gov
Quantum Chemical Studies of Metal-Ligand Binding Energies
The 8-quinolinethiol scaffold is well-known for its ability to form stable complexes with various metal ions. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group act as a bidentate chelating agent. Quantum chemical calculations are used to quantify the binding strength between 4-phenyl-8-quinolinethiol and different metal cations. mdpi.com
By calculating the binding energy and binding enthalpy, the selectivity and stability of these metal complexes can be predicted. mdpi.com Such studies are crucial for designing chelating agents for applications in areas like heavy metal detection or catalysis. nih.govnih.gov The calculations can simulate the binding process with hydrated metal ions such as Cu²⁺, Ni²⁺, and Fe³⁺ to determine the thermodynamic favorability of complex formation. mdpi.com
Table 2: Illustrative Calculated Binding Energies of a Bidentate N,S-Ligand with Metal Ions
| Metal Ion | Binding Energy (kcal/mol) | Binding Enthalpy (kcal/mol) |
|---|---|---|
| Cu²⁺ | -125.5 | -123.0 |
| Ni²⁺ | -110.2 | -108.1 |
| Fe³⁺ | -180.7 | -178.5 |
Note: Data are representative examples for similar chelating ligands to illustrate the output of quantum chemical calculations.
Molecular Dynamics Simulations for Solution Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of how 4-phenyl-8-quinolinethiol behaves in a solvent environment. nih.gov These simulations track the motions of the solute and solvent molecules over time, offering insights into structural and dynamic properties. nih.gov Key parameters derived from MD simulations include radial distribution functions (RDFs) to describe the solvation shell, coordination numbers, and transport properties like self-diffusion coefficients. nih.gov This information is vital for understanding the compound's solubility, conformational flexibility, and interactions with its local environment.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. researchgate.net Calculated vibrational frequencies can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra to aid in the assignment of spectral bands. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help interpret experimental data and confirm the molecular structure. researchgate.net These theoretical spectra serve as a valuable tool for the characterization and identification of 4-phenyl-8-quinolinethiol, especially for distinguishing it from similar isomers. researchgate.net
Table 3: Comparison of Predicted and Expected Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (DFT) | Expected Experimental Range (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl & Quinoline Rings | 3050 - 3100 | 3000 - 3100 |
| S-H Stretch | Thiol | 2550 - 2600 | 2550 - 2600 |
| C=N Stretch | Quinoline Ring | 1600 - 1620 | 1590 - 1625 |
| Aromatic C=C Stretch | Phenyl & Quinoline Rings | 1450 - 1580 | 1450 - 1600 |
| C-S Stretch | Thiol | 680 - 710 | 600 - 800 |
Note: Predicted values are based on typical DFT calculations for molecules containing these functional groups.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-phenyl-8-quinolinethiol |
| Copper(II) ion |
| Nickel(II) ion |
Exploration of 4 Phenyl 8 Quinolinethiol in Advanced Materials Science
Organic Light-Emitting Diode (OLED) Applications (as component or ligand)
Metal complexes of quinoline (B57606) derivatives are well-established materials in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and luminescent properties. researchgate.netijcce.ac.ir These complexes, often involving metals like aluminum (Alq3) and zinc, can function as emissive and/or electron-transporting layers within the OLED structure. ijcce.ac.irossila.com The introduction of substituents onto the quinoline ligand, such as a phenyl group, can significantly influence the electroluminescent properties of the resulting metal complexes, including the emission color and efficiency. researchgate.net
While the broader class of quinoline derivatives has been extensively studied, specific performance data for OLEDs incorporating 4-phenyl-8-quinolinethiol as a ligand is not extensively detailed in publicly available research. However, the principles of molecular design in OLED materials suggest that the 4-phenyl substituent could offer several advantages. For instance, it can enhance the thermal and morphological stability of the thin films in an OLED device and influence the HOMO/LUMO energy levels to fine-tune the emission wavelength. ijcce.ac.ir Zinc(II) complexes, in particular, are noted for their favorable luminous characteristics and are considered promising for developing efficient blue-emitting OLEDs. ijcce.ac.ir The electroluminescence of such complexes typically arises from the singlet excited state, resulting from the recombination of injected electrons and holes. ijcce.ac.ir
Further research is required to fabricate and characterize OLED devices specifically using 4-phenyl-8-quinolinethiol-based metal complexes to establish a concrete set of performance data, as demonstrated in the following conceptual data table:
Table 1: Hypothetical Performance Data of an OLED Device Incorporating a 4-Phenyl-8-Quinolinethiol Metal Complex
| Parameter | Value |
|---|---|
| Emitter Complex | e.g., Tris(4-phenyl-8-quinolinethiolato)aluminum(III) |
| Maximum Emission Wavelength (nm) | Not Available |
| Maximum Luminance (cd/m²) | Not Available |
| Current Efficiency (cd/A) | Not Available |
| Power Efficiency (lm/W) | Not Available |
| External Quantum Efficiency (%) | Not Available |
Supramolecular Assembly and Self-Assembled Monolayers
The thiol group in 4-phenyl-8-quinolinethiol provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on various metal surfaces, most notably gold. rsc.org SAMs are highly ordered molecular assemblies that spontaneously form, allowing for the precise modification of surface properties. uw.edu.pl The structure and stability of these monolayers are governed by a combination of the headgroup-substrate interaction and the intermolecular forces between the backbone and terminal groups of the constituent molecules. uw.edu.pl
The presence of the aromatic quinoline and phenyl groups in 4-phenyl-8-quinolinethiol is expected to introduce significant π-π stacking interactions between adjacent molecules within the SAM. This can lead to the formation of densely packed and highly ordered monolayers. researchgate.net The orientation of the molecules within the SAM, including the tilt angle of the quinoline ring with respect to the surface, would be influenced by the interplay between the Au-S bond, van der Waals forces, and the steric hindrance of the phenyl group. Characterization of such SAMs can be performed using techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) to probe their chemical composition and surface morphology. researchgate.net
Chemo-Responsive Materials and Sensors
Quinoline derivatives are widely recognized for their potential in the development of fluorescent chemosensors for the detection of various analytes, including metal ions. researchgate.netnih.gov The mechanism of sensing often relies on the coordination of the target analyte with the quinoline moiety, which in turn modulates its photophysical properties, leading to a detectable change in fluorescence or color. researchgate.netnih.gov The thiol group in 4-phenyl-8-quinolinethiol can also participate in the sensing mechanism, particularly for heavy metal ions that have a high affinity for sulfur. researchgate.net
The design of a chemosensor based on 4-phenyl-8-quinolinethiol would leverage the quinoline ring as a fluorophore and a binding site. Upon interaction with a specific analyte, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be either enhanced or suppressed, resulting in fluorescence quenching or enhancement. researchgate.net The selectivity of the sensor for a particular ion is dictated by the specific binding pocket created by the quinoline and thiol groups. For instance, quinoline-based sensors have demonstrated high selectivity for ions like Pb²⁺ and Zn²⁺. nih.govmdpi.com
Although the general framework for quinoline-based sensors is established, specific studies detailing the performance of 4-phenyl-8-quinolinethiol as a chemo-responsive material are limited. A comprehensive evaluation would involve testing its response to a range of analytes and quantifying its sensitivity and selectivity, as outlined in the conceptual table below.
Table 2: Hypothetical Sensing Performance of a 4-Phenyl-8-Quinolinethiol-Based Sensor
| Analyte | Selectivity | Limit of Detection (LOD) | Response Mechanism |
|---|---|---|---|
| e.g., Pb²⁺ | Not Available | Not Available | e.g., Fluorescence Quenching |
| e.g., Cu²⁺ | Not Available | Not Available | e.g., Colorimetric Change |
Polymer Chemistry Integration
The incorporation of functional molecules like 4-phenyl-8-quinolinethiol into polymer structures can impart novel optical, electronic, and sensory properties to the resulting materials. This can be achieved either by creating polymers with the functional unit in the main chain or as a pendant side chain. researchgate.netnih.gov For instance, polymers containing heteroaromatic rings are of interest for applications in optoelectronic devices. nih.gov
One potential route for integrating 4-phenyl-8-quinolinethiol into a polymer is through the synthesis of a monomer containing this moiety, which can then be polymerized. researchgate.netmdpi.com For example, a vinyl or acetylene group could be attached to the quinoline ring, allowing for polymerization via standard methods. The resulting polymer would have 4-phenyl-8-quinolinethiol units as side chains along the polymer backbone. mdpi.com The presence of these bulky, aromatic side groups would influence the polymer's solubility, thermal stability, and conformational properties. mdpi.com Such functionalized polymers could find applications in areas like organic electronics or as sensory materials in thin-film devices.
Currently, there is a lack of specific reports on the synthesis and characterization of polymers that explicitly incorporate 4-phenyl-8-quinolinethiol. Future research in this area would need to focus on monomer synthesis, polymerization strategies, and a thorough investigation of the properties of the resulting polymers.
Nanotechnology Applications
The thiol group of 4-phenyl-8-quinolinethiol makes it an ideal ligand for the surface functionalization of noble metal nanoparticles, such as gold nanoparticles (AuNPs). nih.gov The functionalization of AuNPs is a key step in tailoring their properties for specific applications in sensing, catalysis, and nanomedicine. researchgate.net The attachment of 4-phenyl-8-quinolinethiol to the surface of AuNPs can enhance their stability and introduce new functionalities. nih.govfrontiersin.org For example, the quinoline moiety could be used for further chemical modifications or for its inherent optical properties. nih.gov
In the realm of quantum dots (QDs), surface ligands play a crucial role in passivating surface defects and modulating their optical and electronic properties. rsc.orgresearchgate.net Thiol-based ligands are commonly used for this purpose. rsc.org 4-Phenyl-8-quinolinethiol could potentially serve as a capping agent for QDs, influencing their photoluminescence quantum yield and stability. rsc.orgresearchgate.netnih.gov The aromatic nature of the ligand could also facilitate charge transfer processes at the QD surface, which is relevant for applications in optoelectronic devices like quantum dot light-emitting diodes (QLEDs). rsc.org
While the general principles of using thiol-containing molecules in nanotechnology are well-established, specific examples of the application of 4-phenyl-8-quinolinethiol in the functionalization of nanoparticles or as a capping agent for quantum dots are not yet prevalent in the literature.
Comprehensive Spectroscopic Characterization of 4 Phenyl 8 Quinolinethiol and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteroatom NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-phenyl-8-quinolinethiol, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by detailing the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom.
¹H NMR: The proton NMR spectrum of a 4-phenyl-substituted quinoline (B57606) scaffold is expected to show distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the quinoline core and the appended phenyl ring will exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Based on analogous quinoline structures, the proton on the nitrogen-containing ring, adjacent to the nitrogen (at C2), often appears at the most downfield position.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for a phenyl-substituted quinoline derivative would typically show a multitude of signals between δ 120-160 ppm, corresponding to the aromatic carbons of both the quinoline and phenyl rings. rsc.org Quaternary carbons, such as C4, C8, and the phenyl-substituted C1', would show distinct chemical shifts but would be identifiable by their lower intensity and lack of signal in a DEPT-135 experiment.
Heteroatom NMR: While less common, heteroatom NMR, such as ¹⁵N NMR, could provide direct information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen would be influenced by the substitution pattern and any intermolecular interactions, such as coordination to a metal center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Phenyl-8-Quinolinethiol Note: These are predicted values based on data from analogous phenyl-quinoline structures. Actual values may vary.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| Quinoline Protons | 7.0 - 8.5 | d, t, m |
| Phenyl Protons | 7.2 - 7.8 | m |
| Thiol Proton (-SH) | 3.0 - 5.0 | br s |
| Aromatic Carbons | 120 - 150 | - |
| Quaternary Carbons | 135 - 160 | - |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of 4-phenyl-8-quinolinethiol and to study its fragmentation pathways, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₁NS).
Upon ionization, the molecular ion (M⁺) of 4-phenyl-8-quinolinethiol would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Collision-induced dissociation (CID) of the quinoline radical cation is known to result in the loss of a hydrogen cyanide (HCN) molecule, which would be a primary dissociation product. rsc.org The fragmentation of the quinolinethiol core would also be expected, potentially involving the loss of the thiol group. For the related compound 2-methyl-4-quinolinethiol, the top three mass spectral peaks are observed at m/z 175 (molecular ion), 176 (isotope peak), and 118. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of 4-Phenyl-8-Quinolinethiol
| Fragment | Description | Predicted m/z |
| [C₁₅H₁₁NS]⁺ | Molecular Ion | 237.06 |
| [C₁₄H₁₀N]⁺ | Loss of SH | 204.08 |
| [C₁₄H₁₀S]⁺ | Loss of HCN | 210.05 |
| [C₉H₆NS]⁺ | Phenyl group fragment | 160.02 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing insight into molecular structure and bonding.
For 4-phenyl-8-quinolinethiol, the IR spectrum would be characterized by several key absorption bands. A weak band corresponding to the S-H stretch is expected around 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. rsc.org The region between 1400 and 1600 cm⁻¹ is characteristic of the C=C and C=N aromatic ring stretching vibrations. rsc.org An IR spectrum of the closely related 5-phenyl-8-methoxy-quinoline provides a reference for the complex fingerprint region expected for this class of compounds. nist.gov
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, it can be an effective tool for observing the C-S bond and skeletal vibrations of the aromatic rings. In studies of related molecules, density functional theory (DFT) calculations are often employed to assign the observed vibrational modes accurately. scielo.org.mx
Table 3: Characteristic IR and Raman Vibrational Modes for 4-Phenyl-8-Quinolinethiol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| S-H Stretch | 2550 - 2600 | IR (weak) |
| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | IR |
| C-H Out-of-plane Bend | 700 - 900 | IR |
| C-S Stretch | 600 - 800 | Raman |
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Emission)
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule. The extended π-conjugated system of 4-phenyl-8-quinolinethiol, encompassing both the quinoline and phenyl rings, is expected to give rise to strong absorptions in the UV and possibly visible regions of the electromagnetic spectrum.
UV-Vis Absorption: The absorption spectrum is dominated by π→π* transitions. Quinoline derivatives are known to possess photophysical properties that make them suitable for applications in optoelectronic devices. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to solvent polarity and substitution on the aromatic rings.
Fluorescence: Many quinoline derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The formation of metal complexes can significantly alter the fluorescence properties, leading to either quenching or enhancement of the emission, a phenomenon that can be exploited for sensing applications. researchgate.net The study of aggregation-induced emission (AIE) in related quinoline systems has shown that changes in the physical state can lead to dramatic shifts in fluorescent color. researchgate.net
Table 4: Typical Photophysical Properties for Phenyl-Quinoline Derivatives
| Property | Typical Range | Notes |
| Absorption Maxima (λ_max) | 250 - 400 nm | Corresponds to π→π* transitions |
| Molar Absorptivity (ε) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | Indicates strong absorption |
| Emission Maxima (λ_em) | 400 - 550 nm | Highly dependent on structure and environment |
| Quantum Yield (Φ_F) | Variable (0.01 - 0.8) | Efficiency of the fluorescence process |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.
For 4-phenyl-8-quinolinethiol, a crystal structure would reveal critical details about its conformation. Key parameters would include the dihedral angle between the planes of the quinoline and phenyl rings, which indicates the degree of twisting in the molecule. redalyc.org The analysis would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the thiol group and π-π stacking between the aromatic rings. redalyc.org This information is invaluable for understanding the solid-state properties of the material and its complexes.
Table 5: Structural Parameters Determined by X-ray Crystallography
| Parameter | Significance |
| Bond Lengths | Provides information on bond order and strength |
| Bond Angles | Defines the local geometry around each atom |
| Dihedral (Torsion) Angles | Describes the conformation and planarity of the molecule |
| Intermolecular Distances | Reveals packing forces (e.g., hydrogen bonds, π-stacking) |
| Unit Cell Dimensions | Defines the repeating lattice structure of the crystal |
Advanced Spectroscopic Techniques (e.g., EPR, Mössbauer, Circular Dichroism)
Beyond the standard characterization methods, several advanced spectroscopic techniques can be employed to probe specific properties of 4-phenyl-8-quinolinethiol, particularly in its metal complexes.
Electron Paramagnetic Resonance (EPR): EPR spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons (paramagnetic species). While 4-phenyl-8-quinolinethiol itself is diamagnetic, its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)) would be EPR-active. researchgate.net The EPR spectrum provides detailed information about the oxidation state, coordination environment, and electronic structure of the metal center.
Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe. It is an extremely sensitive probe of the local environment of iron nuclei. If 4-phenyl-8-quinolinethiol were used to form an iron complex, Mössbauer spectroscopy could precisely determine the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state, and coordination geometry of the iron center.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze chiral molecules. 4-phenyl-8-quinolinethiol is achiral. However, CD spectroscopy would become a relevant tool if the ligand were incorporated into a chiral supramolecular assembly or coordinated to a metal center to form a chiral complex.
Future Research Directions and Emerging Opportunities for 4 Phenyl 8 Quinolinethiol
Design of Novel Functional Derivatives with Tunable Properties
A primary avenue for future research lies in the rational design and synthesis of novel functional derivatives of 4-phenyl-8-quinolinethiol with precisely tailored properties. The inherent reactivity of both the quinoline (B57606) ring and the thiol group provides multiple handles for chemical modification.
Strategic functionalization of the phenyl ring and the quinoline core can significantly influence the molecule's electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, leading to tunable absorption and emission characteristics. This opens the door to creating a library of derivatives with customized optical and electronic behaviors for applications in sensors, imaging, and organic electronics. nih.gov
Furthermore, the thiol group can be derivatized to control solubility, introduce specific binding sites, or alter the coordination behavior of the molecule. Research into these derivatives could lead to compounds with enhanced performance in areas such as catalysis and materials science. smolecule.com
Table 1: Potential Functional Groups for Derivatization of 4-Phenyl-8-Quinolinethiol and Their Expected Effects
| Functional Group | Potential Position of Substitution | Expected Effect on Properties |
| Nitro (-NO2) | Phenyl Ring | Electron-withdrawing; potential for enhanced catalytic activity |
| Amino (-NH2) | Phenyl Ring | Electron-donating; potential for altered fluorescence and coordination |
| Methoxy (-OCH3) | Phenyl Ring | Electron-donating; tuning of electronic properties |
| Halogens (-F, -Cl, -Br) | Phenyl Ring, Quinoline Core | Altered reactivity and potential for further cross-coupling reactions |
| Alkyl Chains | Thiol Group | Increased solubility in nonpolar solvents; self-assembly properties |
| Carboxylic Acid (-COOH) | Phenyl Ring | Anchoring group for surface modification; pH-responsive properties |
Integration into Hybrid Material Systems
The ability of 4-phenyl-8-quinolinethiol to act as a ligand for metal ions makes it an excellent candidate for incorporation into hybrid material systems, such as metal-organic frameworks (MOFs) and functionalized nanoparticles.
Future research should focus on utilizing 4-phenyl-8-quinolinethiol as a building block for the synthesis of novel MOFs. nih.govlupinepublishers.com The specific coordination geometry and electronic properties of this ligand could lead to MOFs with unique porous structures, catalytic activities, and sensing capabilities. The phenyl group can also be functionalized to tune the pore environment and introduce specific functionalities within the framework.
Furthermore, the thiol group provides a strong anchoring point for immobilizing the molecule onto the surface of nanoparticles (e.g., gold, silver, quantum dots). This would enable the development of functionalized nanoparticles with tailored optical, electronic, and biological properties for applications in areas like targeted drug delivery, bioimaging, and catalysis.
Mechanistic Studies of Unexplored Reactivity Pathways
While the basic reactivity of the thiol and quinoline moieties is known, there are numerous unexplored reactivity pathways for 4-phenyl-8-quinolinethiol that warrant investigation.
The catalytic potential of metal complexes derived from 4-phenyl-8-quinolinethiol is a significant area for future exploration. smolecule.com Systematic studies of their catalytic activity in various organic transformations could reveal novel and efficient catalytic systems. Mechanistic investigations, combining experimental and computational methods, will be crucial to understanding the role of the ligand in the catalytic cycle and for the rational design of more effective catalysts.
The photocatalytic properties of 4-phenyl-8-quinolinethiol and its derivatives also present an exciting research direction. The extended π-system of the quinoline and phenyl rings suggests potential for light-harvesting applications. Research into their ability to generate reactive oxygen species upon light excitation could lead to applications in photodynamic therapy and environmental remediation.
Advanced Characterization Techniques for In-Situ Analysis
To fully understand the behavior and function of 4-phenyl-8-quinolinethiol in various applications, the use of advanced characterization techniques for in-situ analysis is essential.
Future studies should employ techniques such as in-situ spectroscopy (e.g., UV-Vis, fluorescence, Raman) to monitor the coordination of the molecule to metal ions in real-time. This will provide valuable insights into the formation and dynamics of metal complexes. Surface-enhanced Raman spectroscopy (SERS) could be particularly useful for studying the molecule when anchored to plasmonic nanoparticles.
X-ray absorption spectroscopy (XAS) and other synchrotron-based techniques can provide detailed information about the local coordination environment and electronic structure of the metal centers in complexes and MOFs containing 4-phenyl-8-quinolinethiol. Cryo-electron microscopy could also be employed to visualize the structure of self-assembled systems and hybrid materials at the nanoscale.
Interdisciplinary Research Collaborations
The diverse potential applications of 4-phenyl-8-quinolinethiol necessitate a highly interdisciplinary research approach. Collaborations between synthetic chemists, materials scientists, physicists, and biologists will be crucial to unlocking the full potential of this versatile molecule.
Table 2: Potential Interdisciplinary Research Areas for 4-Phenyl-8-Quinolinethiol
| Research Area | Collaborating Disciplines | Potential Applications |
| Chemical Sensors | Analytical Chemistry, Materials Science | Detection of heavy metal ions, environmental pollutants |
| Biomedical Imaging | Medicinal Chemistry, Biology, Physics | Fluorescent probes for cellular imaging, contrast agents for MRI |
| Catalysis | Organic Chemistry, Chemical Engineering | Development of efficient and selective catalysts for industrial processes |
| Organic Electronics | Materials Science, Physics, Electrical Engineering | Components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Drug Delivery | Pharmacology, Materials Science, Medicine | Targeted delivery of therapeutic agents, theranostics |
By fostering collaborations across these diverse fields, researchers can accelerate the translation of fundamental discoveries into practical applications, paving the way for innovative technologies based on the unique properties of 4-phenyl-8-quinolinethiol and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenyl-8-quinolinethiol, and how can purity be validated?
- Methodology : Synthesis often involves condensation reactions between substituted quinoline precursors and thiolating agents. For example, 8-quinolinethiol derivatives may be synthesized via nucleophilic substitution or metal-catalyzed coupling .
- Characterization : Validate purity using HPLC (>95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., as in ) can resolve stereochemical ambiguities.
- Key Data :
| Synthetic Route | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Thiol-ene coupling | 72 | 97.5 | |
| Nucleophilic substitution | 65 | 96.8 |
Q. How is 4-phenyl-8-quinolinethiol screened for initial biological activity?
- Methodology : Use in vitro assays targeting cytochrome P450 inhibition (e.g., CYP3A4/5 isoforms) due to its proposed heme-binding mechanism . Dose-response curves (IC) and kinetic studies (K) are critical.
- Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) and validate assays with negative controls (DMSO vehicle).
Q. What analytical techniques are essential for characterizing stability under experimental conditions?
- Methodology : Perform stability studies via:
- Thermogravimetric Analysis (TGA) to assess thermal degradation.
- UV-Vis Spectroscopy to monitor photodegradation in solution.
- LC-MS to identify degradation products.
Advanced Research Questions
Q. How does 4-phenyl-8-quinolinethiol inhibit cytochrome P450 enzymes, and what structural features drive this activity?
- Mechanistic Insight : The thiol group forms covalent bonds with the heme iron in cytochrome P450, disrupting electron transfer . Computational docking (e.g., AutoDock Vina) can model interactions between the quinoline scaffold and active-site residues.
- Structure-Activity Relationship (SAR) : Modify the 4-phenyl substituent (e.g., electron-withdrawing groups) to enhance binding affinity. Compare inhibitory potency (IC) across derivatives.
Q. How can conflicting data on inhibitory potency between studies be resolved?
- Root Cause Analysis : Discrepancies may arise from:
- Assay variability (e.g., differences in substrate concentration or incubation time).
- Compound purity (validate via independent synthesis and characterization).
Q. What strategies optimize 4-phenyl-8-quinolinethiol derivatives for selective enzyme inhibition?
- Methodology :
- Rational Design : Introduce steric hindrance (e.g., bulky substituents at the 2-position) to enhance selectivity for target isoforms.
- High-Throughput Screening (HTS) : Test derivatives against a panel of CYP isoforms (e.g., CYP2D6, CYP2C9) to identify off-target effects.
- Data Interpretation : Use heatmaps to visualize isoform selectivity (example below):
| Derivative | CYP3A4 IC (μM) | CYP2D6 IC (μM) | Selectivity Index |
|---|---|---|---|
| Parent | 1.2 | 25.4 | 21.2 |
| Derivative A | 0.8 | 45.6 | 57.0 |
Q. How can computational models predict the pharmacokinetics of 4-phenyl-8-quinolinethiol analogs?
- Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate solubility, bioavailability, and metabolic stability.
- Validation : Compare predictions with in vivo pharmacokinetic data (e.g., C, t) from rodent studies.
Methodological Best Practices
- Ethical Reproducibility : Document synthetic protocols, assay conditions, and raw data in supplemental materials to enable replication .
- Data Contradictions : Apply Bland-Altman analysis or Cohen’s kappa to quantify inter-study variability .
- Advanced Characterization : For crystallographic studies, deposit structural data in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
